molecular formula C13H13BrN2O B8092742 3-(6-Bromo-2H-indazol-2-yl)cyclohexan-1-one

3-(6-Bromo-2H-indazol-2-yl)cyclohexan-1-one

Cat. No.: B8092742
M. Wt: 293.16 g/mol
InChI Key: HAHXGRVSTHEURM-UHFFFAOYSA-N
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Description

3-(6-Bromo-2H-indazol-2-yl)cyclohexan-1-one is a chemical compound characterized by the presence of a brominated indazole ring attached to a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Bromo-2H-indazol-2-yl)cyclohexan-1-one typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds.

    Bromination: The indazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Cyclohexanone Attachment: The brominated indazole is then reacted with cyclohexanone in the presence of a base, such as potassium carbonate, to form the final product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanone moiety, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to reduce the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the cyclohexanone moiety.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indazole derivatives.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Serves as a building block for the development of new materials with specific properties.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological targets such as enzymes and receptors.

Medicine:

  • Potential applications in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
  • Explored for its role in modulating biological pathways relevant to various diseases.

Industry:

  • Utilized in the synthesis of specialty chemicals and advanced materials.
  • Potential use in the development of novel catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 3-(6-Bromo-2H-indazol-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of the target molecules. The cyclohexanone moiety may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-(6-Chloro-2H-indazol-2-yl)cyclohexan-1-one: Similar structure but with a chlorine atom instead of bromine.

    3-(6-Fluoro-2H-indazol-2-yl)cyclohexan-1-one: Contains a fluorine atom, offering different electronic properties.

    3-(6-Methyl-2H-indazol-2-yl)cyclohexan-1-one: Features a methyl group, affecting its steric and electronic characteristics.

Uniqueness:

  • The presence of the bromine atom in 3-(6-Bromo-2H-indazol-2-yl)cyclohexan-1-one imparts unique reactivity and interaction profiles compared to its chloro, fluoro, and methyl analogs.
  • Bromine’s larger atomic size and different electronegativity can influence the compound’s chemical behavior and biological activity, making it distinct in its applications and effects.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(6-bromoindazol-2-yl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c14-10-5-4-9-8-16(15-13(9)6-10)11-2-1-3-12(17)7-11/h4-6,8,11H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHXGRVSTHEURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)N2C=C3C=CC(=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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